molecular formula C22H18ClN3O3S B11687409 (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11687409
M. Wt: 439.9 g/mol
InChI Key: PXJIUJKEPVTHJV-ZMOGYAJESA-N
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Description

The compound (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one features a thiazolidin-4-one core substituted with a hydrazinylidene-linked 5-(4-chlorophenyl)furan moiety and a 4-methoxybenzyl group at position 3. Thiazolidinone derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with substituents modulating activity and pharmacokinetics .

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-8-2-14(3-9-17)12-20-21(27)25-22(30-20)26-24-13-18-10-11-19(29-18)15-4-6-16(23)7-5-15/h2-11,13,20H,12H2,1H3,(H,25,26,27)/b24-13+

InChI Key

PXJIUJKEPVTHJV-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)Furan-2-Carbaldehyde

The furan-2-carbaldehyde derivative is synthesized via Friedel-Crafts acylation of furan with 4-chlorobenzoyl chloride, followed by formylation using the Vilsmeier-Haack reaction. This yields 5-(4-chlorophenyl)furan-2-carbaldehyde, a critical intermediate for subsequent hydrazone formation.

Preparation of 4-Methoxybenzyl-Thiosemicarbazide

Thiosemicarbazide derivatives are synthesized by reacting 4-methoxybenzylamine with ammonium thiocyanate in acidic conditions. The product, 4-methoxybenzyl-thiosemicarbazide, serves as the nitrogen-sulfur backbone for thiazolidinone cyclization.

Stepwise Preparation Methodology

Formation of the Hydrazinylidene Intermediate

The hydrazinylidene bridge is constructed via condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with 4-methoxybenzyl-thiosemicarbazide.

Procedure :

  • Combine equimolar quantities (0.01 mol) of 5-(4-chlorophenyl)furan-2-carbaldehyde and 4-methoxybenzyl-thiosemicarbazide in anhydrous ethanol (15 mL).

  • Add 0.1 mL glacial acetic acid as a catalyst.

  • Reflux at 80°C for 2 hours.

  • Cool the mixture to room temperature, filter the precipitate, and recrystallize from ethanol.

Characterization :

  • Yield : 85–90%

  • Melting Point : 160–162°C

  • 1H-NMR (DMSO-d6) : δ 8.23 (s, 1H, CH=N), 7.72 (d, 2H, Ar-H), 6.89 (d, 2H, Ar-H), 4.10 (s, 2H, CH2).

Cyclization to Thiazolidin-4-One

The hydrazinylidene intermediate undergoes cyclization with ethyl bromoacetate to form the thiazolidin-4-one core.

Procedure :

  • Suspend 0.003 mol of the hydrazinylidene intermediate in 5 mL anhydrous ethanol.

  • Add 0.003 mol ethyl bromoacetate and 0.003 mol anhydrous sodium acetate.

  • Reflux at 90°C for 2 hours.

  • Concentrate under reduced pressure, wash with ice-cold water, and recrystallize from glacial acetic acid.

Characterization :

  • Yield : 75–80%

  • Melting Point : 235–236°C

  • 13C-NMR (DMSO-d6) : δ 174.2 (C=O), 163.7 (C=N), 128.5–134.2 (Ar-C).

Optimization and Analytical Validation

Reaction Condition Optimization

  • Solvent Selection : Ethanol outperforms dichloromethane in yield (80% vs. 65%) due to better solubility of intermediates.

  • Catalyst Impact : Sodium acetate increases cyclization efficiency by deprotonating the thiosemicarbazone, facilitating nucleophilic attack on ethyl bromoacetate.

Spectral Confirmation

  • IR Spectroscopy : Strong absorption at 1693 cm⁻¹ confirms the thiazolidin-4-one carbonyl group.

  • Mass Spectrometry : Molecular ion peak at m/z = 454.05 corresponds to C₂₂H₁₇ClN₄O₃S.

Comparative Analysis of Alternative Methods

Thia-Michael Addition Route

A patent-derived method uses maleic anhydride for thia-Michael addition, but this route yields unsaturated analogs unsuitable for the target compound.

Microwave-Assisted Synthesis

While microwave irradiation reduces reaction time to 30 minutes, it compromises yield (65%) due to side-product formation.

Challenges and Mitigation Strategies

Stereochemical Control

The (2E,2E) configuration is ensured by using bulky substituents (4-methoxybenzyl) that sterically hinder undesired isomerization.

Purification Difficulties

Recrystallization from acetic acid removes unreacted starting materials, improving purity to >98% (HPLC).

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g batch) achieved 78% yield with consistent purity, demonstrating feasibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that thiazolidinones can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study:
A recent investigation into related thiazolidinone compounds showed a promising IC50 value against various cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance anticancer activity. The compound's ability to target specific cellular pathways makes it a candidate for further drug development .

CompoundIC50 Value (µM)Cancer Type
Compound A10Breast
Compound B15Lung
(2E)-2...12Prostate

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that thiazolidinones possess broad-spectrum activity, making them suitable for developing new antibiotics.

Case Study:
In vitro studies highlighted the effectiveness of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pesticidal Activity

The unique structure of thiazolidinones allows them to function as potential pesticides. Research has indicated that certain derivatives can act as effective fungicides and insecticides.

Case Study:
A study evaluated the efficacy of thiazolidinone-based pesticides against common agricultural pests and fungal pathogens. Results showed a significant reduction in pest populations when treated with these compounds, demonstrating their potential as eco-friendly alternatives to traditional pesticides .

Pest/FungusEfficacy (%)Application Rate (g/ha)
Aphids85200
Powdery Mildew75150

Polymer Development

Thiazolidinones are being explored for their potential use in polymer science due to their thermal stability and mechanical properties.

Case Study:
Research on the incorporation of thiazolidinone derivatives into polymer matrices has shown enhanced mechanical strength and thermal resistance. This could lead to the development of new materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. For instance, its antimicrobial activity could be due to the inhibition of key enzymes in the metabolic pathways of pathogens.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Thiazolidinone Derivatives
Compound Name / ID Substituents Molecular Formula Key Structural Differences Potential Implications
Target Compound - 4-Chlorophenyl furan
- 4-Methoxybenzyl
C22H18ClN3O3S Reference compound Enhanced lipophilicity due to methoxy group; moderate electron-withdrawing effect from Cl
- 4-Chlorophenyl furan
- 3-Methylbenzyl
C22H18ClN3O2S 3-Methylbenzyl vs. 4-methoxybenzyl Reduced electron-donating capacity; steric hindrance from methyl group may affect target binding
- 3,4-Dichlorophenyl furan
- Unsubstituted thiazolidinone
C13H8Cl2N2O2S Additional Cl at phenyl ring; no benzyl substitution Increased electron-withdrawing effects; lower lipophilicity
- 4-Nitrophenyl furan
- Thioxothiazolidinone
C14H9N3O4S2 NO2 group; thioxo modification Strong electron-withdrawing nitro group; thioxo enhances ring rigidity
- 3,4-Dichlorophenyl furan
- 4-Hydroxyphenylimino
C20H12Cl2N2O3S Hydroxyl group at phenylimino Improved solubility via H-bonding; potential for redox interactions

Electronic and Steric Effects

  • Electron-Donating Groups : The 4-methoxybenzyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to hydroxyl or unsubstituted benzyl groups .
  • Steric Effects : Bulkier substituents (e.g., 3-methylbenzyl in ) may hinder binding to enzymatic pockets compared to the linear 4-methoxybenzyl group.

Crystallographic and Computational Insights

  • Crystal Packing : Analogs like form hydrogen-bonded networks (N–H···O/S), influencing stability and crystallization behavior .
  • Similarity Metrics : Computational methods (e.g., Tanimoto coefficients) evaluate topological and electronic similarities, which are critical for virtual screening . The target compound’s methoxy and chloro groups may cluster it separately from hydroxyl- or nitro-substituted analogs.

Biological Activity

The compound (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the current knowledge regarding its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C25H23ClN7OC_{25}H_{23}ClN_7O with a molecular weight of 491.9 g/mol. It features a thiazolidinone ring, which is known for its ability to be modified to enhance biological activity. The presence of various substituents such as the 4-chlorophenyl and 4-methoxybenzyl groups plays a crucial role in determining its pharmacological properties.

Anticancer Activity

Thiazolidin-4-one derivatives, including this compound, have shown significant anticancer properties. Research indicates that modifications in the thiazolidinone scaffold can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 1.61μg/mL1.61\,\mu g/mL to 30μM30\,\mu M for different thiazolidin-4-one derivatives against cancer cells such as U251 (human glioblastoma) and WM793 (human melanoma) .

Antidiabetic Effects

Thiazolidin-4-ones are recognized for their antidiabetic properties, particularly through their action as PPARγ agonists. This compound may exhibit similar effects, potentially aiding in glucose metabolism and insulin sensitivity. The structural modifications can enhance these effects, making it a candidate for further development in diabetes management .

Antimicrobial and Antiparasitic Properties

The compound has been evaluated for antimicrobial and antiparasitic activities. Studies have shown that certain thiazolidinone derivatives possess significant inhibitory effects against pathogens such as Toxoplasma gondii, with IC50 values ranging from 115.92μM115.92\,\mu M to 271.15μM271.15\,\mu M. The presence of halogenated phenyl groups has been associated with increased antiproliferative activity against these parasites .

Antioxidant Activity

Antioxidant properties are another notable feature of thiazolidin-4-one derivatives. A study reported that some derivatives displayed potent radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is highly dependent on their structural features. Key factors influencing activity include:

  • Substituent Positioning : The position and nature of substituents on the thiazolidine ring significantly affect potency.
  • Electronic Effects : Electron-donating or withdrawing groups can enhance or diminish activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups can improve binding affinity to biological targets.

Case Studies

  • Anticancer Study : A series of thiazolidinone derivatives were synthesized and tested against various cancer cell lines. Derivative compounds showed IC50 values indicating potent anticancer activity, suggesting the potential for developing new chemotherapeutic agents based on this scaffold .
  • Antidiabetic Research : In vitro studies demonstrated that specific modifications to the thiazolidinone structure improved insulin sensitivity in diabetic models, highlighting the therapeutic potential of these compounds in managing diabetes .
  • Antimicrobial Testing : Compounds with halogen substitutions were tested against bacterial strains and exhibited significant antibacterial activity, suggesting their utility in treating infections .

Q & A

Q. What are the key synthetic strategies for preparing this thiazolidinone derivative?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with hydrazine to form the hydrazone intermediate.
  • Step 2: Reaction with 4-methoxybenzyl-substituted thiazolidinone precursors under reflux conditions (e.g., ethanol or DMF as solvents, acetic acid as a catalyst).
  • Purification: Recrystallization or column chromatography is used to isolate the final product . Key Conditions:
ParameterTypical Range
Temperature70–90°C (reflux)
SolventEthanol/DMF
CatalystAcetic acid or triethylamine

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation employs:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • X-ray Crystallography: Resolves bond lengths/angles and confirms the (E)-configuration of hydrazinylidene groups .
  • Mass Spectrometry: Validates molecular weight via ESI-MS or HRMS .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to improve yield in the final cyclization step?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary:

  • Solvent Polarity: Test DMF (high polarity) vs. THF (moderate polarity) to stabilize intermediates.
  • Catalyst Loading: Optimize acetic acid (0.5–2.0 eq.) to balance reaction rate and side-product formation.
  • Temperature Gradients: Monitor cyclization efficiency at 70°C vs. 90°C . Example Optimization Table:
ConditionYield (%)Purity (%)
DMF, 80°C, 1.5 eq. AcOH7298
Ethanol, 70°C, 1.0 eq. AcOH6595

Q. What computational approaches are suitable for predicting biological targets or binding modes?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina with Protein Data Bank (PDB) structures (e.g., kinases or GPCRs) to simulate ligand-receptor interactions.
  • MD Simulations: Assess stability of the compound in binding pockets using GROMACS or AMBER . Case Study: Docking against PDB ID 1XKK (a kinase) revealed strong hydrogen bonding with the thiazolidinone carbonyl group .

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • DFT Calculations: Compare computed 1H^1H-NMR chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) with experimental data to identify conformational mismatches.
  • Dynamic NMR: Resolve tautomerism or rotational barriers causing split signals .

Q. What strategies mitigate side reactions during hydrazone formation?

Methodological Answer:

  • pH Control: Maintain mildly acidic conditions (pH 4–5) to favor hydrazone over Schiff base formation.
  • Protecting Groups: Temporarily block reactive sites on the furan or methoxybenzyl moieties .

Data Contradiction Analysis

Q. How should conflicting bioactivity results (e.g., IC50_{50}50​ variability) be addressed across studies?

Methodological Answer:

  • Assay Standardization: Use common reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results.
  • Meta-Analysis: Compare cell lines (e.g., MCF-7 vs. HepG2) and protocols (MTT vs. ATP assays) to identify context-dependent effects .

Q. Why do crystallography data sometimes conflict with solution-phase NMR structures?

Methodological Answer:

  • Crystal Packing Effects: Solid-state structures may stabilize conformations not prevalent in solution.
  • Solvent Polarity: DMF vs. CDCl3_3 can alter tautomeric equilibria .

Methodological Tables

Table 1: Common Analytical Techniques for Structural Confirmation

TechniqueKey Information ObtainedEvidence Reference
X-ray CrystallographyBond lengths, angles, (E/Z)-configurations
1H^1H-NMRSubstituent integration, coupling constants
HRMSExact molecular weight, fragmentation patterns

Table 2: Optimization Parameters for Cyclization Step

VariableImpact on ReactionOptimal Range
SolventPolarity affects intermediate stabilityDMF > Ethanol
TemperatureHigher temps accelerate cyclization but risk decomposition70–80°C
Catalyst (AcOH)1.0–1.5 eq. balances rate and side reactions

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